

TP-3654 and Ruxolitinib: A Synergistic Combination in Myelofibrosis Treatment

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Compound of Interest

Compound Name: **TP-3654**

Cat. No.: **B611452**

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New research highlights the potent synergistic effects of the selective PIM1 kinase inhibitor, **TP-3654**, when combined with the JAK inhibitor, ruxolitinib, in preclinical models of myelofibrosis (MF). This combination therapy demonstrates a marked improvement in key disease hallmarks, including the near-complete elimination of bone marrow fibrosis, a significant challenge in current MF treatment.

Myelofibrosis is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and abnormal blood cell counts.^{[1][2]} While ruxolitinib, a JAK1/JAK2 inhibitor, is a standard treatment that can reduce splenomegaly and symptoms, it often fails to reverse bone marrow fibrosis.^{[1][2]} **TP-3654**, an orally available second-generation PIM kinase inhibitor, targets a different oncogenic pathway, creating a strong rationale for combination therapy.^[3]

Enhanced Efficacy in Preclinical Models

Studies in murine models with JAK2V617F and MPLW515L mutations, which are common drivers of MF, have shown that the combination of **TP-3654** and ruxolitinib leads to significantly better outcomes than either drug alone.^{[1][4]} The combination therapy almost completely normalized white blood cell and neutrophil counts and spleen size in mice with the JAK2V617F mutation.^{[1][2]}

Most notably, the combined treatment resulted in a dramatic reduction and, in some cases, complete elimination of bone marrow and spleen fibrosis, an effect not seen with ruxolitinib monotherapy.^{[1][2][4]} Furthermore, **TP-3654** and ruxolitinib synergistically induce apoptosis

(programmed cell death) in hematopoietic cells expressing the JAK2V617F mutation.[1][2] This synergistic effect also extends to overcoming resistance to JAK2 inhibition.[1][2]

An ongoing global Phase 1/2 clinical trial (NCT04176198) is currently evaluating **TP-3654** as a monotherapy and in combination with ruxolitinib or another JAK inhibitor, momelotinib, in patients with myelofibrosis.[5][6] Preliminary data from the monotherapy arm have shown that **TP-3654** is well-tolerated with limited myelosuppressive side effects and shows early signs of clinical activity, including spleen volume reduction and symptom improvement.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies comparing **TP-3654** monotherapy, ruxolitinib monotherapy, and the combination therapy.

Table 1: Hematological Parameters in JAK2V617F Murine Model

Treatment Group	White Blood Cell (WBC) Count	Neutrophil Count
Vehicle	Elevated	Elevated
TP-3654	Significantly Reduced	Significantly Reduced
Ruxolitinib	Normalized	Normalized
TP-3654 + Ruxolitinib	Almost Completely Normalized	Almost Completely Normalized

Table 2: Spleen Size and Bone Marrow Fibrosis in Murine Models

Treatment Group	Spleen Size/Weight	Bone Marrow Fibrosis
Vehicle	Significantly Enlarged	Severe
TP-3654	Significantly Reduced	Markedly Reduced
Ruxolitinib	Significantly Reduced	Not Significantly Altered
TP-3654 + Ruxolitinib	Greater Reduction / Almost Normalized	Almost Completely Eliminated

Table 3: Cellular Effects in JAK2V617F-Expressing Cells

Treatment	Effect on Apoptosis	Effect on Colony Formation (MF CD34+ cells)
TP-3654	Marked Apoptosis	Significantly Reduced
Ruxolitinib	Modest Apoptosis	Reduced
TP-3654 + Ruxolitinib	Synergistically Induced Apoptosis	Greater Inhibition

Experimental Protocols

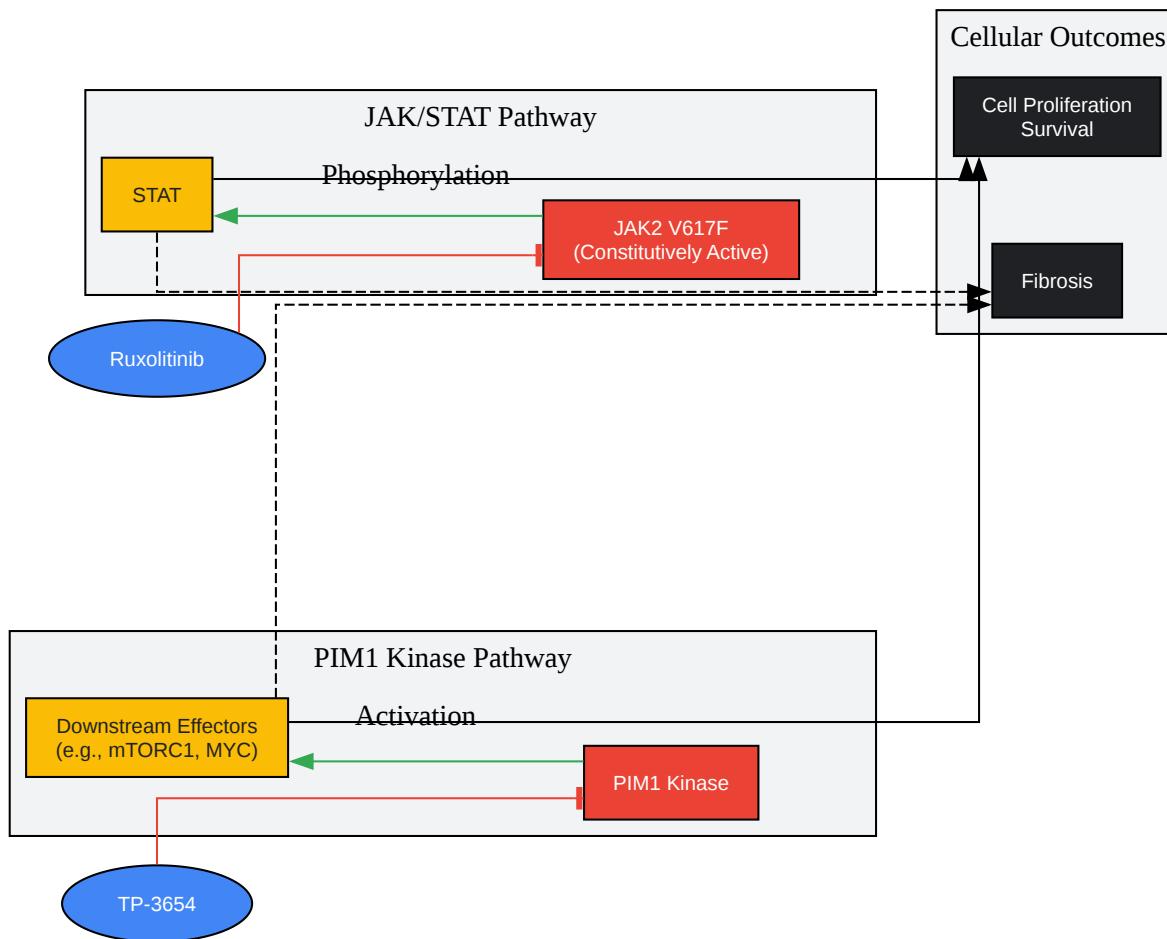
In Vivo Murine Model of Myelofibrosis: Homozygous JAK2V617F knock-in mice, which rapidly develop high-grade myelofibrosis, were utilized to assess the in vivo efficacy of **TP-3654** alone or in combination with ruxolitinib.^[1] Mice were treated with vehicle, **TP-3654**, ruxolitinib, or a combination of **TP-3654** and ruxolitinib.^[1] Hematological parameters, spleen size, and bone marrow fibrosis were evaluated following the treatment period.^{[1][4]} Histopathological analysis of the bone marrow and spleen was performed to assess the degree of fibrosis.^[1] A similar experimental design was used in a bone marrow transplantation mouse model with the MPLW515L mutation.^{[1][4]}

Cell Proliferation and Apoptosis Assays: Murine Ba/F3 cells expressing JAK2V617F or MPLW515L, and human JAK2V617F-positive cell lines (HEL, SET-2, UKE-1), were used to evaluate the effect of **TP-3654** on cell proliferation and apoptosis.^[1] Cells were treated with varying concentrations of **TP-3654**, ruxolitinib, or the combination.^[4] Cell proliferation was measured using standard assays, and apoptosis was assessed by flow cytometry.^[4]

Colony Formation Assays: CD34+ hematopoietic progenitor cells from patients with myelofibrosis were cultured in methylcellulose medium in the presence of vehicle (DMSO), **TP-3654**, ruxolitinib, or the combination of **TP-3654** and ruxolitinib to assess the impact on myeloid colony formation.^[4]

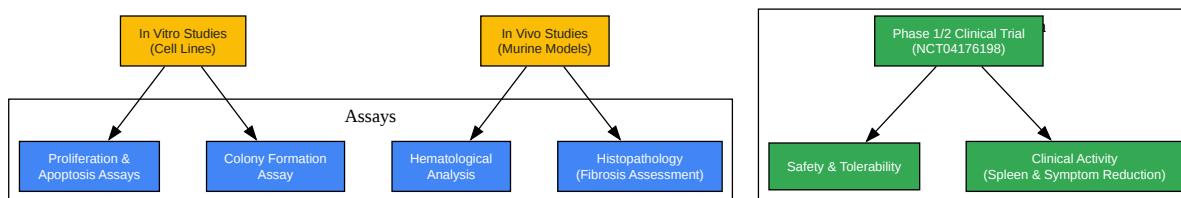
Signaling Pathways and Experimental Workflow

The synergistic effect of **TP-3654** and ruxolitinib is believed to stem from the dual targeting of distinct but interconnected signaling pathways that drive myelofibrosis.



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Caption: Dual inhibition of JAK/STAT and PIM1 pathways by ruxolitinib and **TP-3654**.



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Caption: Workflow for assessing **TP-3654** synergy with other drugs.

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